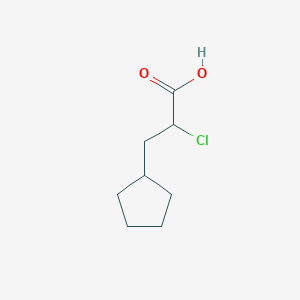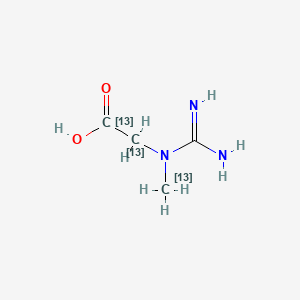
Creatine-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Creatine-13C3 is an isotopically labeled analogue of creatine, a nitrogen-containing organic acid that occurs naturally in vertebrates. This compound is labeled with carbon-13 isotopes, making it useful for various scientific research applications. Creatine plays a crucial role in energy metabolism, particularly in tissues with high energy demands such as muscles and the brain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Creatine-13C3 involves the incorporation of carbon-13 isotopes into the creatine molecule. This can be achieved through chemical synthesis using labeled precursors. One common method involves the reaction of labeled glycine with labeled cyanamide under specific conditions to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production involves the use of high-purity labeled precursors and optimized reaction conditions to achieve high yields and purity .
化学反应分析
Types of Reactions
Creatine-13C3 undergoes various chemical reactions, including:
Oxidation: Creatine can be oxidized to form creatinine, a process that occurs naturally in the body.
Reduction: Reduction reactions can convert creatine back to its precursor molecules.
Substitution: Creatine can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Creatinine
Reduction: Precursor molecules such as glycine and cyanamide
Substitution: Various substituted creatine derivatives depending on the reagents used
科学研究应用
Creatine-13C3 has a wide range of scientific research applications:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Helps in studying metabolic pathways and energy metabolism in cells.
Medicine: Used in clinical diagnostics and metabolic research to understand diseases related to energy metabolism.
Industry: Employed in the production of isotopically labeled compounds for research and development .
作用机制
Creatine-13C3 exerts its effects through its role in energy metabolism. In muscles, creatine binds to phosphate to form phosphocreatine, a major energy storage form. This reaction is catalyzed by creatine kinase. Phosphocreatine then donates its phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), providing a rapid source of energy during high-intensity activities .
相似化合物的比较
Similar Compounds
Creatine: The unlabeled form of creatine, naturally occurring in the body.
Creatine Monohydrate: A common dietary supplement form of creatine.
Creatine Ethyl Ester: A modified form of creatine with an ester group to enhance absorption.
Creatine Hydrochloride: A form of creatine with a hydrochloride group to improve solubility
Uniqueness of Creatine-13C3
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This labeling makes it particularly valuable in research settings where understanding the detailed pathways and mechanisms of creatine metabolism is essential.
属性
分子式 |
C4H9N3O2 |
|---|---|
分子量 |
134.11 g/mol |
IUPAC 名称 |
2-[carbamimidoyl((113C)methyl)amino]acetic acid |
InChI |
InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1+1,2+1,3+1 |
InChI 键 |
CVSVTCORWBXHQV-VMIGTVKRSA-N |
手性 SMILES |
[13CH3]N([13CH2][13C](=O)O)C(=N)N |
规范 SMILES |
CN(CC(=O)O)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


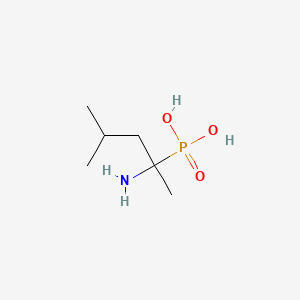
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
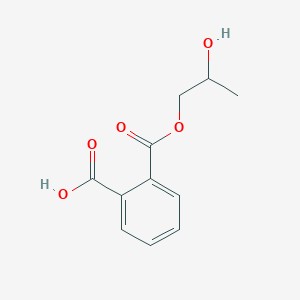
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
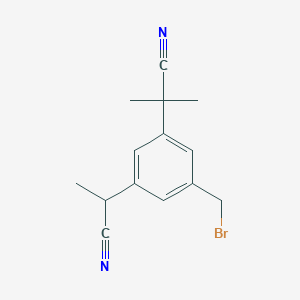



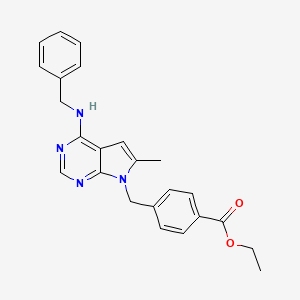
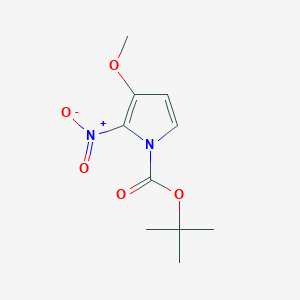
![sodium;(3R,5R)-7-[(3R)-5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13840425.png)
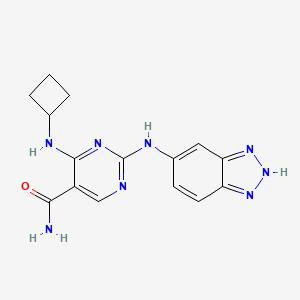
![1-[4-[(2-Bromo-5-chlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B13840436.png)
